molecular formula C10H7F3N6 B11103919 6-Hydrazinyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine

6-Hydrazinyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B11103919
M. Wt: 268.20 g/mol
InChI Key: VXUZXROYRSNHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PCAF-IN-2 is a potent inhibitor of the p300/CBP-associated factor (PCAF), a histone acetyltransferase enzyme. This compound has shown significant potential in scientific research, particularly in the fields of cancer therapy and epigenetics. PCAF-IN-2 is known for its ability to induce apoptosis and arrest the cell cycle at the G2/M phase, making it a valuable tool in the study of cell cycle regulation and cancer treatment .

Preparation Methods

The synthesis of PCAF-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

PCAF-IN-2 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of PCAF-IN-2 with modified functional groups, which can be further studied for their biological activities .

Mechanism of Action

PCAF-IN-2 exerts its effects by inhibiting the activity of the p300/CBP-associated factor (PCAF), a histone acetyltransferase enzyme. This inhibition leads to a decrease in histone acetylation, which in turn affects gene expression and cellular processes. The molecular targets of PCAF-IN-2 include histone proteins, which are acetylated by PCAF to regulate gene expression. By inhibiting PCAF, PCAF-IN-2 disrupts the acetylation of histones, leading to changes in gene expression and cellular functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7F3N6

Molecular Weight

268.20 g/mol

IUPAC Name

[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-yl]hydrazine

InChI

InChI=1S/C10H7F3N6/c11-10(12,13)9-17-16-8-6-4-2-1-3-5(6)7(15-14)18-19(8)9/h1-4H,14H2,(H,15,18)

InChI Key

VXUZXROYRSNHSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN3C2=NN=C3C(F)(F)F)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.